molecular formula C5H6S2 B1585591 2-(Methylthio)thiophene CAS No. 5780-36-9

2-(Methylthio)thiophene

Cat. No.: B1585591
CAS No.: 5780-36-9
M. Wt: 130.2 g/mol
InChI Key: ZLSMPEVZXWDWEK-UHFFFAOYSA-N
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Description

2-(Methylthio)thiophene is an organosulfur compound with the molecular formula C5H6S2. It is a derivative of thiophene, where a methylthio group is attached to the second carbon of the thiophene ring. This compound is a colorless to pale yellow liquid and is known for its distinct sulfurous odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylthio)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of thiophene with methylthiol in the presence of a catalyst. Another method includes the reaction of thiophene-2-carboxaldehyde with methylthiol under specific conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Methylthio)thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Methylthio)thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other thiophene derivatives may not be as effective .

Properties

IUPAC Name

2-methylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSMPEVZXWDWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206497
Record name Thiophene, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-36-9
Record name Thiophene, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)thiophene
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2-(Methylthio)thiophene
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2-(Methylthio)thiophene
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2-(Methylthio)thiophene
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2-(Methylthio)thiophene
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2-(Methylthio)thiophene
Customer
Q & A

Q1: What are the structural characteristics of 2-(Methylthio)thiophene?

A1: this compound is an organosulfur compound with the molecular formula C5H6S2 and a molecular weight of 130.21 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize this compound [, , ].

Q2: How does this compound interact with transition metal complexes?

A2: Research indicates that this compound can react with transition metal complexes. For instance, when reacted with [Mn2(CO)10] in refluxing xylene, it undergoes cleavage, losing thiophene and forming a novel methylthio-tetramanganese product, [MnS(CO)3]4 [, ]. This highlights its potential as a precursor in organometallic synthesis.

Q3: Can this compound be used as a building block for more complex molecules?

A3: Yes, this compound is susceptible to polyfunctionalization. Studies show that it can undergo direct polymetallation with superbases like LICKOR or n-butyllithium. This leads to the formation of 2,αS-disubstituted derivatives []. This reactivity opens avenues for synthesizing a diverse range of thiophene derivatives with potential applications in various fields.

Q4: What are the potential applications of this compound in materials science?

A4: Research demonstrates the potential of this compound in molecular electronics. When incorporated into metal-molecule-metal junctions, it displays a unique switching behavior. It can reversibly transition between monodentate and bidentate configurations upon compression, significantly impacting electrical conductance []. This characteristic makes it a promising candidate for developing molecular switches and sensors.

Q5: Are there any studies investigating the interaction of this compound with enzymes?

A5: Yes, research has explored the interaction of this compound with chloroperoxidase (CPO). This enzyme exhibits high enantioselectivity in oxidation reactions. Studies utilizing NMR and computational modeling techniques revealed insights into the binding orientation of this compound within the CPO active site, shedding light on the enzyme's enantioselectivity []. This research contributes to a broader understanding of enzyme-substrate interactions.

Q6: Has this compound been investigated for its potential in medicinal chemistry?

A6: While not directly addressed in the provided abstracts, this compound's structural features make it a relevant building block in medicinal chemistry. The thiophene moiety itself is present in various pharmaceuticals. Furthermore, the ability to functionalize this compound [] allows for the exploration of structure-activity relationships, potentially leading to compounds with desirable biological activity.

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